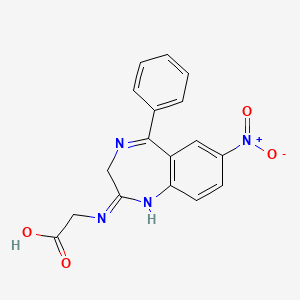![molecular formula C15H16N2O4 B14587412 N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-33-3](/img/structure/B14587412.png)
N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the carboxamide moiety in this compound enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a promising candidate for pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to the corresponding carboxamide derivative. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert the carboxylic acid to the amide . The reaction conditions often include mild temperatures and the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be utilized to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxamide derivatives: These compounds share a similar core structure and have been studied for their enzyme inhibitory properties.
Indole-3-carboxamide derivatives: Similar to indole-2-carboxamide derivatives but with the carboxamide group at a different position, leading to different biological activities.
Uniqueness
N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to the presence of the furo[3,2-B]indole scaffold, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
61088-33-3 |
|---|---|
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c18-7-5-17(6-8-19)15(20)13-9-12-14(21-13)10-3-1-2-4-11(10)16-12/h1-4,9,16,18-19H,5-8H2 |
Clé InChI |
QPCFGLNAHUCAHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
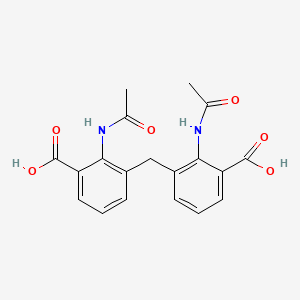
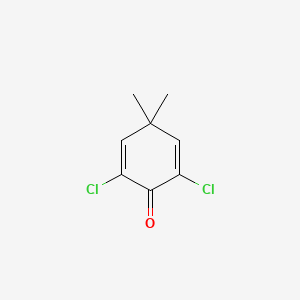
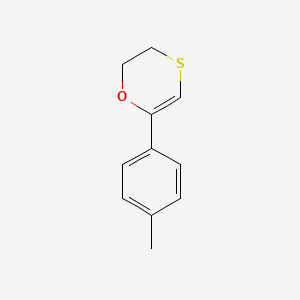
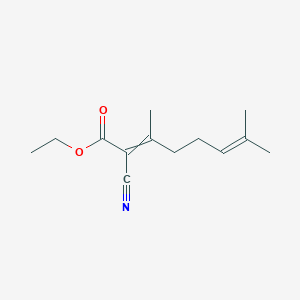
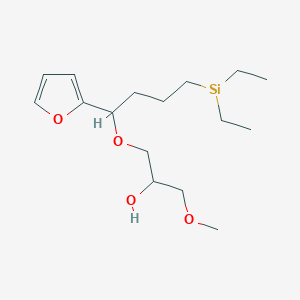
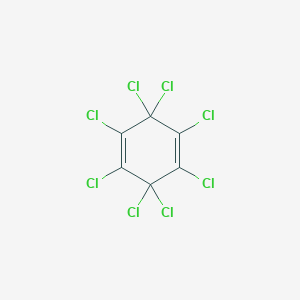
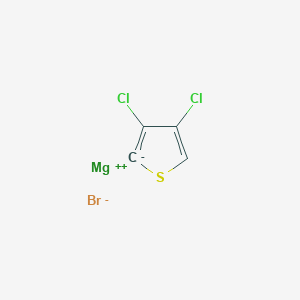
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
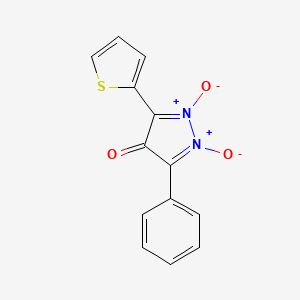

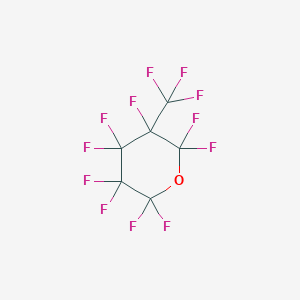
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
